Alogabat
描述
阿洛加巴特是一种正在开发中的化合物,主要用于治疗神经发育障碍,如安吉尔曼综合征和自闭症谱系障碍。 它作为 GABAA α5 受体的正向变构调节剂发挥作用,该受体在脑发育、学习、睡眠和癫痫发作控制中起着至关重要的作用 .
准备方法
合成路线和反应条件: 阿洛加巴特可以通过涉及关键中间体形成的多步过程合成。合成从制备 6-[(5-甲基-3-(6-甲基-3-吡啶基)异恶唑-4-基)甲氧基]-N-四氢吡喃-4-基-哒嗪-3-甲酰胺开始。 反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂,并需要精确的温度控制 .
工业生产方法: 阿洛加巴特的工业生产涉及在良好生产规范 (GMP) 条件下进行的大规模制造工艺。 该工艺确保最终产品的纯度高且一致,使其适合制药应用 .
化学反应分析
反应类型: 阿洛加巴特经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团取代一个官能团。
常见试剂和条件:
氧化: 常见的试剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 常见的试剂包括氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 常见的试剂包括卤素(例如氯、溴)和亲核试剂(例如氢氧根离子)。
主要产品: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成羧酸,而还原可能生成醇 .
科学研究应用
作用机制
阿洛加巴特通过选择性增强 GABAA α5 受体的功能来发挥其作用。这些受体参与大脑中的抑制性神经传递。 通过调节这些受体,阿洛加巴特有助于平衡神经元兴奋性,这可以改善与神经发育障碍相关的症状 .
类似化合物:
Rugonersen: 一种针对 UBE3A 蛋白的反义寡核苷酸,用于治疗安吉尔曼综合征。
苯二氮卓类药物: 一类也调节 GABAA 受体但具有更广泛的作用范围和潜在副作用的药物。
阿洛加巴特的独特性: 阿洛加巴特在其对 GABAA α5 受体的选择性调节方面是独一无二的,这使其成为治疗特定神经发育障碍的很有前途的候选药物,与其他 GABAA 受体调节剂相比,它可能具有更少的副作用 .
相似化合物的比较
Rugonersen: An antisense oligonucleotide targeting the UBE3A protein, used in the treatment of Angelman Syndrome.
Benzodiazepines: A class of drugs that also modulate GABAA receptors but have a broader range of effects and potential side effects.
Uniqueness of Alogabat: this compound is unique in its selective modulation of the GABAA α5 receptor, which makes it a promising candidate for treating specific neurodevelopmental disorders with potentially fewer side effects compared to other GABAA receptor modulators .
属性
IUPAC Name |
6-[[5-methyl-3-(6-methylpyridin-3-yl)-1,2-oxazol-4-yl]methoxy]-N-(oxan-4-yl)pyridazine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-13-3-4-15(11-22-13)20-17(14(2)30-26-20)12-29-19-6-5-18(24-25-19)21(27)23-16-7-9-28-10-8-16/h3-6,11,16H,7-10,12H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZCJTHHWMBFKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NOC(=C2COC3=NN=C(C=C3)C(=O)NC4CCOCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230009-48-8 | |
Record name | Alogabat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230009488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALOGABAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HPA4GK3UH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。